N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with cyclopropylamine and 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog without the cyclopropyl and hydroxyethyl groups.
N-cyclopropylthiophene-2-carboxamide: Lacks the hydroxyethyl group.
N-(2-hydroxyethyl)thiophene-2-carboxamide: Lacks the cyclopropyl group.
Uniqueness
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide is unique due to the presence of both cyclopropyl and hydroxyethyl groups, which can enhance its chemical reactivity and biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H13NO2S/c12-6-5-11(8-3-4-8)10(13)9-2-1-7-14-9/h1-2,7-8,12H,3-6H2 |
InChI Key |
SOFDWZUMJONKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CCO)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.